benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate
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Overview
Description
Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate is a complex organic compound that features a quinoline moiety, a piperazine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common method involves the reaction of quinoline-2-carboxylic acid with piperazine under reflux conditions to form the quinolin-2-ylpiperazine intermediate. This intermediate is then reacted with a hexyl isocyanate derivative to introduce the hexyl chain and the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the carbamate can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the carbamate.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can modulate receptor activity, while the carbamate group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline-2-carboxylic acid and quinoline N-oxide.
Piperazine derivatives: Compounds such as piperazine-1-carboxamide and piperazine-1-sulfonamide.
Carbamate derivatives: Compounds like benzyl carbamate and ethyl carbamate.
Uniqueness
Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate is unique due to its combination of a quinoline moiety, a piperazine ring, and a carbamate group, which together confer distinct biological activities and chemical properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C27H32N4O3 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
benzyl N-[6-oxo-6-(4-quinolin-2-ylpiperazin-1-yl)hexyl]carbamate |
InChI |
InChI=1S/C27H32N4O3/c32-26(13-5-2-8-16-28-27(33)34-21-22-9-3-1-4-10-22)31-19-17-30(18-20-31)25-15-14-23-11-6-7-12-24(23)29-25/h1,3-4,6-7,9-12,14-15H,2,5,8,13,16-21H2,(H,28,33) |
InChI Key |
QANNZLFHUPFWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCCCNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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